molecular formula C18H15ClN2O3 B7772337 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid

2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B7772337
M. Wt: 342.8 g/mol
InChI Key: QJERBBQXOMUURJ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that features a benzoylamino group, an indole ring, and a propionic acid moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the Benzoylamino Group: Starting with 4-chlorobenzoic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride can then react with an amine to form the benzoylamino group.

    Indole Ring Formation: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The benzoylamino group and the indole ring can be coupled using a suitable linker, such as a propionic acid derivative, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions could target the benzoylamino group, using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group on the benzoylamino moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the benzoylamino group.

    Substitution: Substituted derivatives of the benzoylamino moiety.

Scientific Research Applications

2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The indole ring is known for its ability to engage in various types of interactions, including hydrogen bonding and π-π stacking, which could be crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-benzoylamino)-3-(1H-indol-3-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.

    2-(4-Chloro-benzoylamino)-3-(1H-indol-3-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.

Uniqueness

2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJERBBQXOMUURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865956
Record name N-(4-Chlorobenzoyl)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56116-67-7
Record name N-(4-Chlorobenzoyl)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 Grams of DL-tryptophane was dissolved in a mixture of 100 ml of acetone with 20 ml of water, then to this solution was added 6 g of potassium carbonate. Under an ice-cooled condition, 9 g of 4-chlorobenzoyl chloride was added dropwise to the above-mentioned mixture, and the reaction mixture was stirred at the same temperature for 2 hours. Then, acetone was removed by evaporation, to the residue thus obtained was added water, and mixture was acidified by adding concentrated hydrochloric acid, the crystals formed were collected by filtration, and washed with water. Recrystallized from ethanol to obtain 14 g of 2-(4-chlorobenzoylamino)-3-(indol-3-yl)propionic acid. White powdery substance.
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Synthesis routes and methods III

Procedure details

By using 10 g of D-tryptophane and 9 g of 4-chlorobenzoyl chloride, and a method similar to that described in reference Example 6, recrystallized from methanol-water, there was obtained 12.5 g of 2-(4-chlorobenzoylamino)-3-(indol-3-yl)propionic acid. Colorless needle-like crystals. Melting point: 100°-102° C. [α]D20 +51.5° (C=1, methanol)
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D-tryptophane
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10 g
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Synthesis routes and methods IV

Procedure details

By using 10 g of L-tryptophane and 9 g of 4-chlorobenzoyl chloride, and a method similar to that described in reference example 6, recrystallized from methanol-water there was obtained 13.3 g of 2-(4-chlorobenzoylamino)-3-(indol-3-yl)propionic acid in the form of colorless needle-like crystals. Melting point: 100°-102° C. [α]D25 -49.3° (C=1, methanol)
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10 g
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9 g
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